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Application Notes for Diethyl Trisulfide as a
Flavoring Agent
1. Introduction

Diethyl trisulfide (CAS No. 3600-24-6) is an organosulfur compound recognized for its potent

sulfurous, garlic- and onion-like aroma and taste.[1][2] It is a colorless to pale yellow liquid and

is found naturally in foods such as garlic, onions, and cabbage.[1][3] In the food industry, it is

used as a flavoring agent to impart or enhance savory, alliaceous, and cooked notes in a

variety of products.[1][4]

2. Regulatory Status

The Flavor and Extract Manufacturers Association (FEMA) has designated diethyl trisulfide
as "Generally Recognized as Safe" (GRAS), with the FEMA number 4029.[5][6] The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated diethyl trisulfide
and concluded that there is "no safety concern at current levels of intake when used as a

flavouring agent".[6]

3. Organoleptic Properties
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Diethyl trisulfide possesses a strong and characteristic flavor profile. At a concentration of

0.10% in propylene glycol, its odor is described as sulfurous with distinct garlic and onion

notes.[4] Due to its potency, it is typically used at very low concentrations in food products.

4. Applications in Food Products

Diethyl trisulfide is effective in enhancing the flavor of a wide range of savory food products.

Its application is particularly relevant in:

Soups, Sauces, and Gravies: To provide a foundational savory and cooked onion/garlic

character.

Meat Products: To enhance roasted, boiled, and savory notes in beef, poultry, and pork.

Snack Foods: To add a savory, oniony, and garlicky dimension to chips, crackers, and

seasonings.

Ready-to-Eat Meals: To boost the overall savory flavor profile.

5. Stability and Storage

As a volatile sulfur compound, the stability of diethyl trisulfide can be influenced by

temperature, light, and oxygen.[7] To maintain its flavor integrity, it should be stored in a cool,

dark place in a tightly sealed, inert container. For food products containing diethyl trisulfide,

shelf-life studies are recommended to assess flavor stability over time.

Quantitative Data
Table 1: Chemical and Physical Properties of Diethyl Trisulfide
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Property Value Reference

Chemical Formula C₄H₁₀S₃ [2]

Molecular Weight 154.32 g/mol [2]

Appearance Colorless to pale yellow liquid [2]

Odor Sulfurous, garlic, onion [1][4]

Boiling Point 217 °C at 760 mmHg [6]

Density 1.1082 g/cm³ at 20 °C [4]

Solubility

Insoluble in water; soluble in

alcohol and non-polar

solvents.

[4][6]

Table 2: Recommended Usage Levels of Diethyl Trisulfide in Food Categories

Food Category
Average Usual
PPM

Average Maximum
PPM

Reference

Baked Goods 0.15 0.30 [2]

Beverages (non-

alcoholic)
0.05 0.10 [2]

Chewing Gum 0.40 0.80 [2]

Condiments / Relishes 0.05 0.10 [2]

Note: These levels are for guidance. Optimal concentration should be determined through

sensory testing in the specific food matrix.

Experimental Protocols
Protocol 1: Analysis of Diethyl Trisulfide in a Food Matrix using Gas Chromatography-Mass

Spectrometry (GC-MS)
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This protocol describes the quantitative analysis of diethyl trisulfide in a cooked meat product

using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

1. Materials and Equipment

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

Heating block or water bath

Analytical balance

Diethyl trisulfide standard

Internal standard (e.g., 2-methyl-3-heptanone)

Methanol (HPLC grade)

Sodium chloride

2. Sample Preparation

Homogenize the cooked meat sample.

Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

Add 1 g of sodium chloride to the vial to increase the release of volatile compounds.

Spike the sample with a known concentration of the internal standard.

Immediately seal the vial with the screw cap.

3. HS-SPME Extraction

Place the vial in the heating block pre-heated to 60°C.
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Allow the sample to equilibrate for 15 minutes.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

Retract the fiber into the needle.

4. GC-MS Analysis

Injector: Insert the SPME fiber into the GC inlet, set at 250°C in splitless mode for 5 minutes

to desorb the analytes.

Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX, 30 m

x 0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial temperature: 40°C, hold for 3 minutes.

Ramp to 150°C at 5°C/min.

Ramp to 240°C at 10°C/min, hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization mode: Electron Impact (EI) at 70 eV.

Mass range: m/z 35-350.

Source temperature: 230°C.

Quadrupole temperature: 150°C.

5. Quantification

Create a calibration curve using standard solutions of diethyl trisulfide with a fixed

concentration of the internal standard.
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Identify diethyl trisulfide and the internal standard in the sample chromatogram based on

their retention times and mass spectra.

Calculate the concentration of diethyl trisulfide in the sample by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation of Diethyl Trisulfide - Triangle Test

This protocol is for determining if a sensory difference exists between a control product and a

product containing diethyl trisulfide.

1. Materials

Control food product (without added diethyl trisulfide)

Test food product (with a specific concentration of diethyl trisulfide)

Identical sample cups, coded with random 3-digit numbers

Water and unsalted crackers for palate cleansing

Sensory evaluation booths with controlled lighting and temperature

2. Panelists

Recruit 20-30 panelists who are familiar with sensory testing.

Ensure panelists do not have allergies to the food product being tested.

3. Procedure

For each panelist, present three samples: two of the control product and one of the test

product, or two of the test product and one of the control. The order of presentation should

be randomized.

Instruct panelists to taste the samples from left to right.

Ask panelists to identify the "odd" or "different" sample.
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Provide water and crackers for panelists to cleanse their palate between samples.

4. Data Analysis

Count the number of correct identifications.

Use a statistical table for triangle tests (based on the binomial distribution) to determine if the

number of correct answers is statistically significant at a chosen confidence level (e.g., p <

0.05). A significant result indicates that a perceptible difference exists between the control

and test products.

Protocol 3: Determination of Sensory Detection Threshold of Diethyl Trisulfide

This protocol determines the concentration at which diethyl trisulfide can be detected in a

specific food matrix.

1. Materials

A series of samples of the food product with increasing concentrations of diethyl trisulfide
(e.g., in a geometric progression).

Control food product (blank).

Sample presentation materials as in Protocol 2.

2. Procedure

Use a triangle test format for each concentration level.

Present panelists with three samples: two blanks and one containing diethyl trisulfide at a

specific concentration.

Start with the lowest concentration and move to higher concentrations.

The individual detection threshold is the lowest concentration at which a panelist correctly

identifies the odd sample.

5. Data Analysis
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The group detection threshold can be calculated as the geometric mean of the individual

thresholds.

Protocol 4: Stability Testing of Diethyl Trisulfide in a Food Product

This protocol outlines a method to assess the stability of diethyl trisulfide in a food product

over time.

1. Materials and Equipment

Food product containing a known initial concentration of diethyl trisulfide.

Appropriate packaging for the food product.

Environmental chambers set to controlled temperature and humidity conditions (e.g.,

accelerated conditions: 40°C/75% RH; real-time conditions: 25°C/60% RH).[7]

GC-MS for quantitative analysis (as in Protocol 1).

Sensory evaluation setup (as in Protocol 2).

2. Procedure

Prepare a batch of the food product with the desired concentration of diethyl trisulfide.

Package the product as it would be for commercial sale.

Store the packaged samples in the environmental chambers.

At specified time intervals (e.g., 0, 1, 3, 6, and 12 months for real-time; 0, 1, 2, 3, and 6

months for accelerated), withdraw samples for analysis.

For each time point, perform:

Quantitative Analysis: Analyze the concentration of diethyl trisulfide using GC-MS

(Protocol 1).
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Sensory Evaluation: Conduct a triangle test (Protocol 2) to determine if there is a

perceptible change in flavor compared to a freshly prepared sample. A descriptive sensory

analysis can also be performed to characterize any changes in the flavor profile.

3. Data Analysis

Plot the concentration of diethyl trisulfide as a function of time for each storage condition.

This will indicate the rate of degradation.

Analyze the sensory data to determine the time at which a significant change in flavor is

perceived.

Correlate the chemical and sensory data to establish the shelf life of the product with respect

to the desired flavor profile contributed by diethyl trisulfide.

Visualizations
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Caption: Workflow for GC-MS analysis of diethyl trisulfide.
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Caption: Logical flow of a sensory triangle test.
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Caption: Olfactory signaling pathway for sulfur compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1294429?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Sensory_Evaluation_of_3_6_dimethyl_1_2_4_5_tetrathiane_Application_Notes_and_Protocols.pdf
http://www.thegoodscentscompany.com/data/rw1042421.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5542778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5542778/
https://www.femaflavor.org/flavor-library/dimethyl-trisulfide
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=DIETHYLTRISULFIDE
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-trisulfide
https://www.cuiguai.cn/shelf-life-testing-for-flavors-maximizing-product-freshness-and-stability/
https://www.benchchem.com/product/b1294429#using-diethyl-trisulfide-as-a-flavoring-agent-in-food-research
https://www.benchchem.com/product/b1294429#using-diethyl-trisulfide-as-a-flavoring-agent-in-food-research
https://www.benchchem.com/product/b1294429#using-diethyl-trisulfide-as-a-flavoring-agent-in-food-research
https://www.benchchem.com/product/b1294429#using-diethyl-trisulfide-as-a-flavoring-agent-in-food-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294429?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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